molecular formula C11H11NO2 B1660706 Benzamide, 4-methoxy-N-2-propyn-1-yl- CAS No. 82225-33-0

Benzamide, 4-methoxy-N-2-propyn-1-yl-

Cat. No.: B1660706
CAS No.: 82225-33-0
M. Wt: 189.21 g/mol
InChI Key: JGZZQRPOPDCKAK-UHFFFAOYSA-N
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Description

Benzamide, 4-methoxy-N-2-propyn-1-yl- is a substituted benzamide derivative characterized by a methoxy group at the para position of the benzene ring and a propargyl (2-propyn-1-yl) group attached to the amide nitrogen.

Properties

CAS No.

82225-33-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-methoxy-N-prop-2-ynylbenzamide

InChI

InChI=1S/C11H11NO2/c1-3-8-12-11(13)9-4-6-10(14-2)7-5-9/h1,4-7H,8H2,2H3,(H,12,13)

InChI Key

JGZZQRPOPDCKAK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCC#C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Key Substituent Effects

Compound Substituents Biological Activity Physical Properties
4-Methoxy-N-2-propyn-1-yl- 4-OCH₃, N-propargyl Hypothetical nAChR/HDAC modulation Likely higher mp due to rigidity
Compound 1 4-O-allyl, N-pyridyl IC₅₀ = 6.0 µM (hα4β2 nAChR) Synthesized via virtual screening
Rip-B N-(3,4-dimethoxyphenethyl) Not reported Mp = 90°C
HDAC Benzamide Pimelic diphenylamide Slow-binding HDAC1/2/3 inhibition Micromolar IC₅₀
  • Electronic Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing, as in ) groups alter amide resonance and receptor binding.
  • Steric and Conformational Effects : Propargyl’s rigidity may reduce entropy penalties during binding compared to flexible allyl or phenethyl groups.

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